5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a 5-chloro group and a 3-[(3,4-dimethoxyphenyl)methyl] group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the chloro substituent, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, 5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole is studied for its potential antimicrobial, antifungal, and anticancer properties. It is often used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting specific diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress, cell proliferation, and apoptosis.
Comparison with Similar Compounds
5-Chloro-1,2,4-thiadiazole: Lacks the 3-[(3,4-dimethoxyphenyl)methyl] group, making it less complex and potentially less active in certain biological assays.
3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Uniqueness: The presence of both the 5-chloro and 3-[(3,4-dimethoxyphenyl)methyl] groups in 5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole contributes to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-11(12)17-14-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIPVJQHKCTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NSC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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